5-chloro-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
5-chloro-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, an oxadiazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzofuran Core: Starting from a suitable phenol derivative, the benzofuran core can be synthesized through cyclization reactions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Substitution Reactions: The ethoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the benzofuran and oxadiazole intermediates under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and oxadiazole rings.
Reduction: Reduction reactions can target the nitro groups if present or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity, making them candidates for drug development. They could potentially act as inhibitors or modulators of specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action for any biological activity of this compound would depend on its interaction with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide
- 5-chloro-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-thiadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide
Uniqueness
The uniqueness of 5-chloro-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological or material properties not found in similar compounds.
Properties
Molecular Formula |
C21H18ClN3O4 |
---|---|
Molecular Weight |
411.8 g/mol |
IUPAC Name |
5-chloro-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H18ClN3O4/c1-4-27-16-7-5-13(9-11(16)2)18-20(25-29-24-18)23-21(26)19-12(3)15-10-14(22)6-8-17(15)28-19/h5-10H,4H2,1-3H3,(H,23,25,26) |
InChI Key |
DVNYDCWUZJOMPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C=CC(=C4)Cl)C)C |
Origin of Product |
United States |
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